4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is an organic compound that features both an imidazole ring and an aniline group connected via an octyl chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of glyoxal and ammonia.
Attachment of the Octyl Chain: The imidazole ring is then reacted with an octyl halide (e.g., octyl bromide) under basic conditions to form 8-(1H-Imidazol-1-yl)octane.
Formation of the Aniline Derivative: The final step involves the reaction of 8-(1H-Imidazol-1-yl)octane with 4-nitrophenol under reducing conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline can undergo various types of chemical reactions, including:
Oxidation: The imidazole ring can be oxidized to form imidazole N-oxides.
Reduction: The nitro group in the precursor can be reduced to form the aniline derivative.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products
Oxidation: Imidazole N-oxides.
Reduction: this compound.
Substitution: Various substituted aniline derivatives depending on the electrophile used.
Scientific Research Applications
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it useful in enzyme inhibition. The aniline group can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-(1H-Imidazol-1-yl)phenol: Similar structure but lacks the octyl chain.
4-(1H-Imidazol-1-yl)aniline: Similar structure but lacks the octyl chain and the ether linkage.
4-(1H-Imidazol-1-yl)benzaldehyde: Similar structure but contains an aldehyde group instead of an aniline group.
Uniqueness
4-((8-(1H-Imidazol-1-yl)octyl)oxy)aniline is unique due to the presence of the long octyl chain, which imparts distinct physicochemical properties. This structural feature can influence the compound’s solubility, reactivity, and interaction with biological targets, making it a valuable molecule for various applications.
Properties
CAS No. |
88138-74-3 |
---|---|
Molecular Formula |
C17H25N3O |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
4-(8-imidazol-1-yloctoxy)aniline |
InChI |
InChI=1S/C17H25N3O/c18-16-7-9-17(10-8-16)21-14-6-4-2-1-3-5-12-20-13-11-19-15-20/h7-11,13,15H,1-6,12,14,18H2 |
InChI Key |
GMNQUSIKQIKSQM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N)OCCCCCCCCN2C=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.